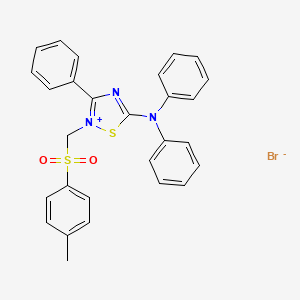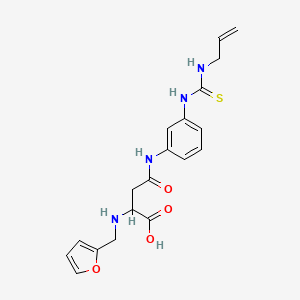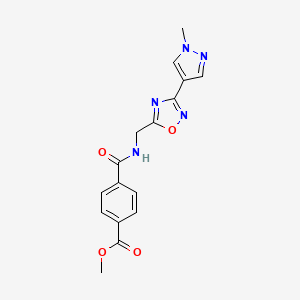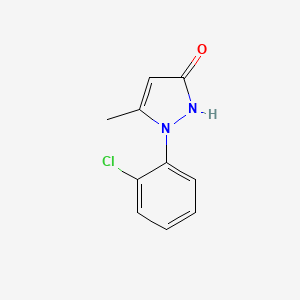![molecular formula C19H18N2O3S B2716556 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 313404-51-2](/img/structure/B2716556.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide” is a chemical compound with the molecular formula C18H15N3O4S2 . It has an average mass of 401.459 Da and a monoisotopic mass of 401.050385 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The polar surface area is 127 Å2 .Scientific Research Applications
Synthetic Applications
Protecting Group and Synthetic Utility : The use of the 3,4-dimethoxybenzyl moiety, closely related to the chemical structure , has been highlighted as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its potential in synthetic chemistry for the protection and subsequent smooth elimination in synthesis processes (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Research
Antimicrobial Activity : A study involving derivatives incorporating the thiazole ring, akin to the structure , demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties : Research on novel thiazolidinedione derivatives, which share a common structural motif with N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, has been conducted to evaluate their anti-diabetic activity. Interestingly, these studies also open avenues for exploring such compounds for anticancer properties, highlighting the multifaceted applications of this chemical framework (Shrivastava et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit clk1 and dyrk1a kinases .
Mode of Action
It is likely that it interacts with its targets (potentially clk1 and dyrk1a kinases) to inhibit their function .
Biochemical Pathways
Clk1 and dyrk1a kinases, which are potential targets of this compound, are involved in various cellular processes, including cell cycle regulation and neuronal development .
Result of Action
Inhibition of clk1 and dyrk1a kinases could potentially lead to alterations in cell cycle progression and neuronal development .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)18(22)21-19-20-15(11-25-19)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVQLXXPVWKIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)


![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)


![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)


![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)
![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)
